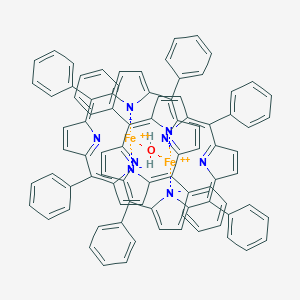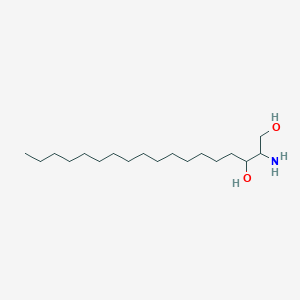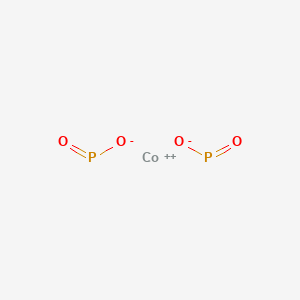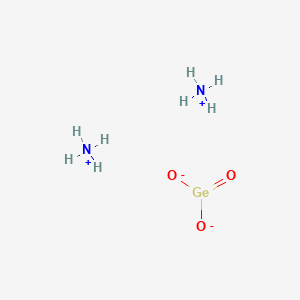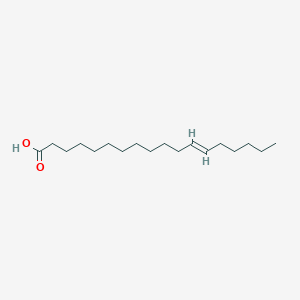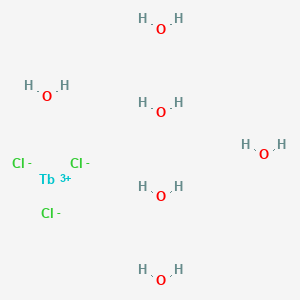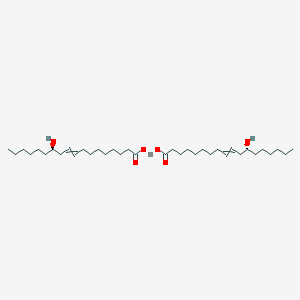
cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cadmium salt of (12R)-12-hydroxyoctadec-9-enoic acid, which is a long-chain unsaturated fatty acid.
Applications De Recherche Scientifique
Cadmium(2+);(cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate)-12-hydroxyoctadec-9-enoate has several potential applications in scientific research. It has been studied for its antimicrobial properties and has been found to exhibit inhibitory effects against various pathogenic bacteria and fungi. It has also been investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of Cadmium(2+);(cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate)-12-hydroxyoctadec-9-enoate is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth and proliferation of cancer cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Cadmium(2+);(this compound)-12-hydroxyoctadec-9-enoate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. It may also have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Cadmium(2+);(cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate)-12-hydroxyoctadec-9-enoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, it is important to note that this compound is toxic and should be handled with caution. It may also have limited solubility in certain solvents, which can affect its use in some experiments.
Orientations Futures
There are several future directions for research on Cadmium(2+);(cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate)-12-hydroxyoctadec-9-enoate. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the exploration of its potential use as an antimicrobial agent in various applications, such as food preservation and medical devices. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Méthodes De Synthèse
Cadmium(2+);(cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate)-12-hydroxyoctadec-9-enoate can be synthesized by reacting cadmium oxide with (this compound)-12-hydroxyoctadec-9-enoic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting compound is purified by recrystallization.
Propriétés
Numéro CAS |
13832-25-2 |
|---|---|
Formule moléculaire |
C36H66CdO6 |
Poids moléculaire |
707.3 g/mol |
Nom IUPAC |
cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/t2*17-;/m11./s1 |
Clé InChI |
GBLYTSBKAKSXHI-NCTGSHGJSA-L |
SMILES isomérique |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
Autres numéros CAS |
13832-25-2 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



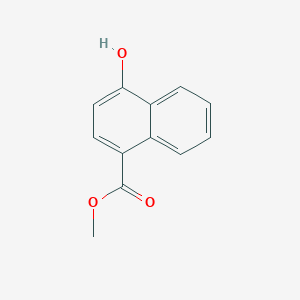
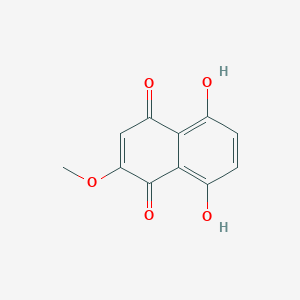

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
